Hydroxyaspergillic acid

Description

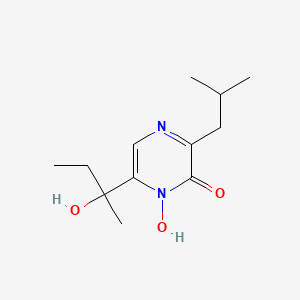

Structure

3D Structure

Properties

CAS No. |

4562-39-4 |

|---|---|

Molecular Formula |

C12H20N2O3 |

Molecular Weight |

240.3 g/mol |

IUPAC Name |

1-hydroxy-6-(2-hydroxybutan-2-yl)-3-(2-methylpropyl)pyrazin-2-one |

InChI |

InChI=1S/C12H20N2O3/c1-5-12(4,16)10-7-13-9(6-8(2)3)11(15)14(10)17/h7-8,16-17H,5-6H2,1-4H3 |

InChI Key |

ARNQMQXMJRUMRP-UHFFFAOYSA-N |

SMILES |

CCC(C)(C1=CN=C(C(=O)N1O)CC(C)C)O |

Canonical SMILES |

CCC(C)(C1=CN=C(C(=O)N1O)CC(C)C)O |

Other CAS No. |

19833-47-7 4562-39-4 |

Synonyms |

1-hydroxy-6-(1-hydroxy-1-methylpropyl)-3-(2-methylpropyl)-2(1H)-pyrazinone HHMMPP |

Origin of Product |

United States |

Occurrence and Production of Hydroxyaspergillic Acid in Microbial Systems

Fungal Producers of Hydroxyaspergillic Acid

Several species within the genus Aspergillus are well-documented producers of this compound. Aspergillus flavus is a primary and extensively studied source of this compound. evitachem.comnih.govresearchgate.netuniprot.orgusda.gov Research has shown that in A. flavus, the biosynthesis of aspergillic acid and its hydroxylated form, this compound, originates from the amino acids leucine (B10760876) and isoleucine. uniprot.org A specific gene cluster, designated as cluster 11, is responsible for the production of these compounds. nih.govusda.gov Functional analysis through gene knockouts has revealed that a desaturase/hydroxylase enzyme within this cluster is essential for the conversion of aspergillic acid to this compound. nih.govusda.gov

Aspergillus ochraceus is another significant producer, known for a wide array of secondary metabolites, including various pyrazine (B50134) derivatives like this compound. researchgate.netnih.govfrontiersin.orgresearchgate.netstudiesinmycology.org Studies have identified this compound among the suite of compounds produced by this species. researchgate.net

Aspergillus oryzae, a fungus widely used in the food fermentation industry, has also been reported to produce this compound. tandfonline.commdpi.comnih.govresearchgate.netijournals.cnwikipedia.org Strains of A. oryzae have been shown to produce the compound in shaking cultures. tandfonline.com The presence of this compound in A. oryzae is noteworthy given the fungus's close relation to the mycotoxin-producing A. flavus. mdpi.com

Table 1: Key Aspergillus Species Producing this compound

| Fungal Species | Key Research Findings | References |

|---|---|---|

| Aspergillus flavus | Primary source; biosynthesis from leucine and isoleucine via gene cluster 11. | evitachem.comnih.govresearchgate.netuniprot.orgusda.gov |

| Aspergillus ochraceus | Produces a diverse range of pyrazine metabolites, including this compound. | researchgate.netnih.govfrontiersin.orgresearchgate.netstudiesinmycology.org |

| Aspergillus oryzae | Produces this compound in submerged fermentation cultures. | tandfonline.commdpi.comnih.govresearchgate.netijournals.cnwikipedia.org |

The genus Trichoderma, known for its biocontrol capabilities, has been identified as a source of metal complexes of this compound. creamjournal.orgnih.gov Specifically, the marine-derived fungus Trichoderma erinaceum was found to produce two new metal complexes named trichoderlates A and B. hilarispublisher.comhilarispublisher.com These compounds consist of a central metal ion (iron in trichoderlate A and aluminum in trichoderlate B) coordinated with three molecules of this compound. hilarispublisher.com This was the first report of this compound metal complexes being isolated from the genus Trichoderma. hilarispublisher.comhilarispublisher.com The fungus was cultured in a potato dextrose broth (PDB) medium to yield these complexes. hilarispublisher.com

Marine environments are increasingly recognized as a source of novel fungal species and secondary metabolites. hilarispublisher.com Marine-derived fungi, including species of Aspergillus and Trichoderma, have been shown to produce this compound and its derivatives. evitachem.comhilarispublisher.com For instance, the Trichoderma erinaceum strain that produces trichoderlates A and B was isolated from a sea star. hilarispublisher.com Additionally, mixed cultures of marine-derived mangrove epiphytic fungi have been shown to produce related compounds like neoaspergillic acid, highlighting the potential of marine fungal ecosystems for discovering novel pyrazinone compounds. researchgate.netnih.govmdpi.com The unique and often extreme conditions of marine habitats may stimulate the production of a diverse array of bioactive compounds. hilarispublisher.com

Trichoderma Species as Producers of this compound Metal Complexes (e.g., Trichoderma erinaceum)

Environmental and Cultivation Factors Influencing this compound Production

The production of this compound is not static but is heavily influenced by the conditions under which the producing fungus is grown.

The composition of the culture medium is a critical factor in optimizing the yield of this compound. In early studies with Aspergillus flavus, various media were tested, with formulations containing tryptone and yeast extract showing good production levels. asm.org For Aspergillus oryzae, a medium containing glucose, peptone, and various mineral salts was used to produce this compound. tandfonline.com The choice of carbon and nitrogen sources, as well as their ratio, can significantly impact metabolite production. nih.gov For instance, the production of neoaspergillic acid by Aspergillus melleus was achieved in a standard laboratory medium without the need for co-cultivation or high salt stress, which was previously thought to be required. acs.org This indicates that media composition can be fine-tuned to enhance the production of specific pyrazinone derivatives. acs.org The use of specific media like potato dextrose broth was crucial for the isolation of this compound complexes from Trichoderma erinaceum. hilarispublisher.com

Table 2: Examples of Culture Media Used for this compound Production

| Fungal Species | Medium Components | Key Outcome | References |

|---|---|---|---|

| Aspergillus flavus | 2% Tryptone, 0.5% Sodium Chloride | Production of aspergillic and this compound. | asm.org |

| Aspergillus oryzae | 5% Glucose, 2% Polypeptone, Mineral Salts | Isolation of this compound. | tandfonline.com |

| Trichoderma erinaceum | Potato Dextrose Broth (PDB) | Production of trichoderlates A and B. | hilarispublisher.com |

| Aspergillus melleus | Standard laboratory growth media | Production of neoaspergillic and neothis compound. | acs.org |

Beyond the medium composition, physical growth parameters such as temperature, pH, and aeration (e.g., shaking culture vs. static culture) play a vital role in the metabolic output of the fungus. nih.govgfi.org For example, Aspergillus flavus grown in surface culture at 23°C showed significant production of aspergillic acid. asm.org Similarly, A. oryzae was cultivated in a shaking culture at 27°C for 7 days to produce this compound. tandfonline.com

Furthermore, the cultivation method itself can alter the metabolic profile. A study comparing submerged versus biofilm cultivation of Aspergillus flavus and Aspergillus oryzae found that the production of several secondary metabolites, including aspergillic acid and related compounds, was generally higher in biofilm cultures. mdpi.comnih.gov This suggests that the physical structure of the fungal growth environment influences the expression of secondary metabolite gene clusters. The diversity of metabolites, including various pyrazinone derivatives, can be quite high within a single species like A. flavus, and this chemodiversity is influenced by both genetic factors and environmental conditions. nih.govfrontiersin.org Co-cultivation of different fungal species is another strategy that has been shown to induce the production of novel or higher quantities of secondary metabolites, including pyrazinone derivatives, that are not produced in monocultures. researchgate.netnih.govmdpi.comacs.org

Structural Elucidation Methodologies for Hydroxyaspergillic Acid and Its Derivatives

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone in the structural elucidation of natural products like hydroxyaspergillic acid. By analyzing the interaction of the molecule with electromagnetic radiation, a wealth of structural information can be obtained. nih.gov The primary spectroscopic methods employed include Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, as well as chiroptical techniques like Optical Rotation and Circular Dichroism (CD). nih.govd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon framework and understanding the chemical environment of protons within a molecule. numberanalytics.compurity-iq.com For this compound, ¹H NMR and ¹³C NMR are fundamental. ¹H NMR provides information about the number of different types of protons, their proximity to one another (through spin-spin coupling), and their chemical environment. magritek.comlibretexts.orgazom.com For instance, the signals in the ¹H NMR spectrum of a derivative of this compound, trichoderlate B, revealed the presence of a proton at δH 7.82 (H-5), a methylene (B1212753) group at δH 2.74 (H₂-7), and various methyl and methine protons, which are crucial for piecing together the alkyl side chains. hilarispublisher.com

¹³C NMR spectroscopy complements this by providing a count of the number of non-equivalent carbon atoms in the molecule, offering direct insight into the carbon skeleton. numberanalytics.com In complex molecules, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity between protons and carbons, ultimately allowing for the complete assembly of the molecular structure. Advanced NMR techniques are particularly important for the structural characterization of complex heterocyclic compounds. ipb.pt The structural elucidation of this compound and its derivatives has been successfully achieved through the application of these NMR methods. hilarispublisher.comevitachem.comekb.eg

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative (Trichoderlate A in CDCl₃)

| Position | δH (ppm) | δC (ppm) |

|---|---|---|

| 5 | 7.82 (s) | - |

| 7 | 2.74 (m) | - |

| 8 | 2.02-2.12 (m) | - |

| 9 | 0.87-0.89 (d) | - |

| 10 | 0.87-0.89 (d) | - |

| 12 | 2.02-2.12 (m) | - |

| 13 | 0.87-0.89 (t) | - |

| 14 | 1.58 (s) | - |

Data sourced from a study on trichoderlates A and B. hilarispublisher.com Note: Complete assignment requires 2D NMR data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition or molecular formula. measurlabs.commeasurlabs.com This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different atomic compositions. For example, the molecular formula of a derivative of this compound, trichoderlate A, was determined to be C₃₆H₅₇FeN₆O₉ based on the HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) ion at m/z [M+H]⁺ 774.3618. hilarispublisher.com Similarly, the molecular formula for trichoderlate B was established as C₃₆H₅₇AlN₆O₉ from its HRESIMS data. hilarispublisher.com

In addition to providing the molecular formula, mass spectrometry offers structural clues through the analysis of fragmentation patterns. savemyexams.comlibretexts.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. By analyzing the masses of these fragments (MS/MS or MSⁿ analysis), chemists can deduce the structure of the original molecule. oup.comnih.govmdpi.com This is particularly useful for identifying the nature and location of substituents on the core pyrazine (B50134) ring of this compound.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Functional Group Identification

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are used to identify the presence of specific functional groups within a molecule. UV-Vis spectroscopy provides information about conjugated systems, such as the pyrazine ring in this compound. The absorption of UV light by these systems results in characteristic absorbance maxima.

IR spectroscopy is used to detect the presence of specific bonds and functional groups by measuring their characteristic vibration frequencies. khanacademy.orglibretexts.org For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups (likely part of the hydroxamic acid and pyrazinone system), and C-H bonds in the alkyl side chains. For example, in the analysis of carboxylic acids, a broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group, while a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch. While not providing a complete structure on their own, UV-Vis and IR data serve as crucial pieces of evidence that complement the information obtained from NMR and MS. d-nb.infohilarispublisher.com

Optical Rotation and Circular Dichroism (CD) for Stereochemical Assignment

Many natural products, including this compound and its derivatives, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration of these stereocenters is a critical aspect of structural elucidation. Optical rotation measures the rotation of plane-polarized light by a chiral compound and can indicate whether a compound is a single enantiomer or a racemic mixture. nih.gov For instance, both trichoderlate A and this compound obtained from its hydrolysis showed negative optical activity, indicating they were not racemic mixtures. hilarispublisher.com

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed stereochemical information. nih.govnih.gov By comparing experimental CD spectra with calculated spectra for different possible stereoisomers, the absolute configuration of chiral centers can often be assigned. This approach was used to establish the absolute configuration of trichoderlate A and B. hilarispublisher.comhilarispublisher.com

Chemical Derivatization and Degradation Studies in Structural Confirmation

In some cases, chemical reactions are employed to confirm or clarify aspects of a molecule's structure. Chemical derivatization involves modifying the original molecule in a predictable way to produce a new compound with properties that are easier to analyze. For example, esterification of a carboxylic acid can make it more volatile for analysis by gas chromatography.

Chemical degradation involves breaking down the molecule into smaller, more easily identifiable fragments. For instance, the hydrolysis of an ester or amide bond can reveal the constituent carboxylic acid and alcohol or amine. rsc.org In the study of trichoderlate A and B, alkaline hydrolysis was used to break down these metal complexes, yielding this compound itself, which could then be identified. hilarispublisher.com Similarly, the degradation of aspergillic acid by the enzyme from Trichoderma koningii has been studied, showing that this compound is a poor substrate for this enzyme, providing information on substrate specificity. tandfonline.comtandfonline.comjst.go.jp These classical chemical methods, though sometimes replaced by modern spectroscopic techniques, can still provide invaluable confirmatory evidence in complex structural elucidation problems. d-nb.info

Advanced Approaches in Natural Product Structure Elucidation (e.g., Microscale Techniques, Dereplication)

The field of natural product chemistry is continually evolving, with new techniques that allow for the structural elucidation of compounds available in ever-smaller quantities. Microscale techniques, such as the use of microcryoprobe NMR, enable the analysis of samples at the nanomole scale. nih.govnih.gov This is particularly important when dealing with rare natural products that are difficult to isolate in large amounts. Combining microscale preparative techniques like multidimensional gas chromatography (MDGC) with NMR allows for the isolation and identification of pure volatile components from complex mixtures. acs.org

Dereplication is another crucial modern strategy that aims to rapidly identify known compounds in a mixture, thereby avoiding the time-consuming process of re-isolating and re-characterizing them. ekb.egoup.com This is often achieved by comparing the LC-MS (Liquid Chromatography-Mass Spectrometry) data, including retention time, accurate mass, and fragmentation patterns, of the components in a crude extract to a database of known fungal metabolites. nih.govnih.govcore.ac.uk This allows researchers to focus their efforts on the truly novel compounds within a sample. nih.gov Genetic dereplication, which involves deleting genes responsible for the production of known major secondary metabolites, can also be employed to facilitate the discovery of novel minor compounds. mdpi.com

Derivatives and Structural Analogs of Hydroxyaspergillic Acid

Naturally Occurring Analogs and Congeners

The structural framework of hydroxyaspergillic acid lends itself to a variety of natural modifications, resulting in a range of analogs produced by different fungal species. These related compounds often share a core pyrazinone structure but differ in their substituent groups.

Aspergillic Acid and Deoxyaspergillic Acid

Aspergillic acid and its precursor, deoxyaspergillic acid, are well-characterized analogs of this compound. usda.gov The biosynthesis of aspergillic acid begins with the amino acids leucine (B10760876) and isoleucine. frontiersin.org A key step in this pathway is the formation of deoxyaspergillic acid, a pyrazinone metabolite. usda.govnih.gov This intermediate is then oxidized by a cytochrome P450 enzyme, AsaD, to form the hydroxamic acid-containing aspergillic acid. uniprot.orguniprot.org The subsequent conversion of aspergillic acid to this compound is carried out by the hydroxylase/desaturase enzyme AsaB. uniprot.org

The hydroxamic acid group in aspergillic acid is a key functional feature, enabling it to chelate iron. nih.govevitachem.com This iron-binding capability is biologically significant, as it allows the fungus to sequester iron from its environment, which can inhibit the growth of competing microorganisms. usda.govevitachem.com The iron complex of aspergillic acid is known as ferriaspergillin, a reddish pigment. nih.govusda.gov

| Compound Name | Precursor(s) | Key Biosynthetic Enzyme(s) | Function |

| Deoxyaspergillic acid | Leucine, Isoleucine | AsaC (NRPS-like) | Intermediate in aspergillic acid biosynthesis |

| Aspergillic acid | Deoxyaspergillic acid | AsaD (Cytochrome P450) | Iron chelation, antimicrobial activity |

| This compound | Aspergillic acid | AsaB (Hydroxylase/desaturase) | Further modified analog |

Neoaspergillic Acid and Neothis compound

Neoaspergillic acid and its hydroxylated counterpart, neothis compound, are isomers of aspergillic acid and this compound, respectively. usda.govfrontiersin.org These compounds are primarily produced by species in the Aspergillus section Circumdati. frontiersin.orgusda.gov Unlike aspergillic acid, which is formed from leucine and isoleucine, neoaspergillic acid is synthesized from two molecules of leucine. frontiersin.orgresearchgate.net

The biosynthetic pathway for neoaspergillic acid was elucidated through gene cluster analysis and the creation of knockout mutants. acs.org This research identified a predicted biosynthetic gene cluster responsible for its production in Aspergillus melleus. acs.org The pathway is proposed to proceed through a neodeoxyaspergillic acid intermediate. acs.org Similar to aspergillic acid, neoaspergillic acid can chelate metal ions, and its iron complex is known as ferrineoaspergillin. nih.govencyclopedia.pubmdpi.com Research has also explored the formation of other metal complexes, including those with aluminum and zirconium. nih.gov

| Compound Name | Amino Acid Precursor(s) | Producing Fungi (Example) | Related Metal Complex |

| Neoaspergillic acid | Leucine (x2) | Aspergillus section Circumdati, Aspergillus melleus | Ferrineoaspergillin, Aluminiumneoaspergillin, Zirconiumneoaspergillin |

| Neothis compound | Leucine (x2) | Aspergillus section Circumdati, Aspergillus ochraceus | Not specified |

Muta-aspergillic Acid

Muta-aspergillic acid is another naturally occurring analog of this compound. It was first isolated from the culture filtrate of Aspergillus oryzae as a component of what was initially considered crude this compound. oup.com The separation of these two closely related compounds was achieved through counter-current distribution. oup.com

Structurally, muta-aspergillic acid is 1-hydroxy-6-(2-hydroxypropan-2-yl)-3-(2-methylpropyl)pyrazin-2-one. nih.gov Research has indicated that its structure is closely related to that of this compound. oup.com Like other aspergillic acid derivatives, it exhibits acidic and basic properties and forms a colored complex with ferric chloride. iupac.org

Metal Complexes of this compound

The hydroxamic acid functional group within this compound makes it an effective ligand for various metal ions. This chelating ability is a central aspect of its chemical and biological properties.

Isolation and Characterization of Iron and Aluminum Complexes (e.g., Trichoderlates A and B, Ferriaspergillin)

Research has led to the isolation and characterization of several metal complexes of this compound. Notably, both aspergillic acid and this compound can form complexes with iron, resulting in ferriaspergillin analogs. uniprot.orguniprot.org Ferriaspergillin is a red pigment formed by the binding of aspergillic acid to iron, often in a trimer complex. usda.govfrontiersin.orgnih.gov

More recently, two new metal complexes of this compound, named trichoderlates A and B, were isolated from the marine-derived fungus Trichoderma erinaceum. hilarispublisher.comhilarispublisher.com This was the first report of such complexes from the Trichoderma genus. hilarispublisher.comhilarispublisher.com Structural elucidation using NMR, HRMS, and other methods revealed that trichoderlate A is an iron complex and trichoderlate B is an aluminum complex of this compound. hilarispublisher.com Specifically, trichoderlate B was identified as a complex consisting of one aluminum atom and three molecules of this compound. hilarispublisher.com

| Complex Name | Metal Ion | Ligand | Source Organism |

| Ferriaspergillin | Iron (Fe³⁺) | Aspergillic acid | Aspergillus flavus |

| Trichoderlate A | Iron (Fe) | This compound | Trichoderma erinaceum |

| Trichoderlate B | Aluminum (Al) | This compound | Trichoderma erinaceum |

Research into Metal Coordination and Ligand Properties

The ability of this compound and its analogs to act as ligands for metal ions is a significant area of research. These compounds are classified as hydroxamic acids, which are known for their metal-chelating properties. evitachem.com The coordination chemistry of these molecules, particularly with transition metals, is fundamental to their function. atlanticoer-relatlantique.cawhoi.edu

Biological Activities and Mechanistic Studies of Hydroxyaspergillic Acid

Antimicrobial Research Perspectives

Research into the antimicrobial spectrum of hydroxyaspergillic acid has revealed targeted activity against specific microorganisms, while showing limited effects on others. Its efficacy is often compared to its more studied precursor, aspergillic acid.

Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus, Hiochi-bacteria, Mycobacterium tuberculosis)

This compound has demonstrated potent antibacterial effects against "hiochi-bacteria," which are specific spoilage bacteria in saké production. Studies have shown that it strongly inhibits the growth of both true hiochi-bacilli (Lactobacillus heterohiochii) and hiochi-lactobacilli (Lactobacillus homohiochii). tandfonline.comtandfonline.com Culture filtrates from Aspergillus oryzae containing the compound were effective in preventing the proliferation of these bacteria. tandfonline.com

Conversely, its activity against other common pathogenic bacteria appears to be limited. One study reported that at a concentration of 1:1,000, this compound did not inhibit the growth of Staphylococcus aureus, Bacillus subtilis, or Mycobacterium 607. tandfonline.com However, some research suggests it may have activity against Mycobacterium tuberculosis, with a reported Minimum Inhibitory Concentration (MIC) of approximately 10 µg/mL. Further comparative studies have indicated that this compound is less potent than its non-hydroxylated counterpart, aspergillic acid, in inhibiting the growth of S. aureus. mdpi.comresearchgate.net

Table 1: Antibacterial Activity of this compound

| Pathogen | Reported Activity | Source(s) |

|---|---|---|

| Hiochi-bacteria (True hiochi-bacillus H-I and Hiochi-lactobacillus H-34) | Strong growth inhibition. | tandfonline.comtandfonline.com |

| Staphylococcus aureus | No inhibition at 1:1,000 concentration; less potent than aspergillic acid. | tandfonline.commdpi.comresearchgate.net |

| Mycobacterium tuberculosis | Inhibitory activity reported with a MIC of ~10 µg/mL. | |

| Mycobacterium 607 | No inhibition at 1:1,000 concentration. | tandfonline.com |

Antifungal Activities and Inhibition of Fungal Growth

The antifungal properties of this compound have also been investigated. While it is produced by fungi like Aspergillus flavus and Aspergillus melleus, its inhibitory effect on other fungi has been noted. usda.govacs.org However, similar to its antibacterial profile, research suggests that its antifungal activity is less potent than that of aspergillic acid. mdpi.comresearchgate.netmdpi-res.com Specifically, studies comparing the two compounds found aspergillic acid to have stronger inhibitory effects against Candida albicans. mdpi.comresearchgate.net The related compound, neothis compound, has also been noted for its antifungal effects. researchgate.net The production of this compound from aspergillic acid is mediated by a hydroxylase enzyme, indicating a specific biosynthetic pathway for its creation. mdpi.com

Cytotoxicity in Cellular Models: Research on in vitro Effects

In vitro studies have explored the cytotoxic potential of this compound and its metal complexes against various cancer cell lines. Research on trichoderlates A and B, which are iron (Fe³⁺) and aluminum (Al³⁺) complexes of this compound isolated from the marine fungus Trichoderma erinaceum, revealed significant cytotoxic effects. hilarispublisher.com

Trichoderlate A (the iron complex) demonstrated notable cytotoxicity against MDA-MB-435 human melanocyte cancer cells with a half-maximal inhibitory concentration (IC₅₀) of 3.3 μM. hilarispublisher.com It also showed activity against A549 adenocarcinomic human alveolar basal epithelial cells with an IC₅₀ value of 6.1 μM. hilarispublisher.com Trichoderlate B (the aluminum complex) was also active against the MDA-MB-435 cell line, showing an IC₅₀ of 9.5 μM. hilarispublisher.com Other studies on related compounds, such as ferrineohydroxyaspergillin, reported mild cytotoxicity against U937 histiocytic lymphoma cells, with IC₅₀ values between 42.0 and 48.0 μM. mdpi.com These findings suggest that the metal-complexed forms of this compound possess significant cytotoxic properties in cellular models.

Table 2: In Vitro Cytotoxicity of this compound Metal Complexes

| Compound | Cell Line | Reported IC₅₀ Value | Source(s) |

|---|---|---|---|

| Trichoderlate A (Fe³⁺ complex) | MDA-MB-435 (Human Melanocyte Cancer) | 3.3 μM | hilarispublisher.com |

| Trichoderlate A (Fe³⁺ complex) | A549 (Human Alveolar Epithelial) | 6.1 μM | hilarispublisher.com |

| Trichoderlate B (Al³⁺ complex) | MDA-MB-435 (Human Melanocyte Cancer) | 9.5 μM | hilarispublisher.com |

| Ferrineohydroxyaspergillin (Fe³⁺ complex) | U937 (Histiocytic Lymphoma) | 42.0 - 48.0 μM | mdpi.com |

Iron Chelation Mechanisms and Biological Implications

The primary biochemical function attributed to this compound is its ability to act as a siderophore, a class of small molecules that chelate ferric iron (Fe³⁺) with high affinity. frontiersin.orgnih.gov This function is conferred by its hydroxamic acid group, which allows the molecule to bind to iron. evitachem.comnih.gov This iron-binding capability is central to its role in the physiology of the fungi that produce it and its interactions with other organisms.

Role in Iron Homeostasis in Producing Organisms

For the fungi that synthesize it, such as Aspergillus flavus, this compound plays a crucial role in iron homeostasis. frontiersin.orgfrontiersin.org Iron is an essential nutrient for nearly all living organisms but is toxic in excess. port.ac.uk Fungi have evolved sophisticated systems to acquire, transport, and store iron, particularly in iron-limited environments. usda.govusda.gov

This compound acts as an extracellular siderophore, scavenging iron from the surrounding environment. usda.gov Once the molecule chelates iron, it forms a complex (such as ferriaspergillin) that is taken up by the fungus through specific transporters. nih.govusda.gov This process is part of a tightly regulated network governed by transcription factors like SreA and HapX, which control the expression of genes involved in iron uptake and consumption to maintain cellular iron balance. frontiersin.orgport.ac.uk

Impact on Microbial Virulence and Inter-species Interactions

The iron-chelating ability of this compound is a key factor in microbial competition and virulence. usda.govusda.gov By sequestering available iron, the producing fungus can effectively starve competing microorganisms, inhibiting their growth and providing a competitive advantage. evitachem.comusda.gov This antimicrobial action is therefore a direct consequence of its iron-binding mechanism.

This mechanism also contributes to the virulence of pathogenic fungi like A. flavus. usda.gov The ability to acquire iron from a host environment is critical for establishing an infection. Siderophores like this compound can act as virulence factors by helping the fungus colonize host tissues. usda.govusda.gov Research has shown that when the biosynthesis of aspergillic acid is blocked in A. flavus, there is a corresponding reduction in fungal growth and the production of other mycotoxins during the infection of maize kernels, highlighting its importance in pathogenesis. nih.govusda.gov

Modulation of Fungal Secondary Metabolism and Toxin Production (e.g., Aflatoxin B1)

This compound, a pyrazinone-derived secondary metabolite, demonstrates complex interactions within the fungal metabolome, influencing the production of other secondary metabolites, including potent mycotoxins like aflatoxin B1 (AFB1). researchgate.netnih.gov Research indicates that the biosynthesis of aspergillic acid and its hydroxylated form, this compound, is linked to the regulation of other metabolic pathways in fungi such as Aspergillus flavus. researchgate.net

| Fungus | Condition | Observed Effect on Secondary Metabolism | Reference |

|---|---|---|---|

| Aspergillus flavus | Blocked aspergillic acid biosynthesis | Reduction in aflatoxin B1 and cyclopiazonic acid | researchgate.net |

| Aspergillus flavus | Downregulation of the asaB gene (hydroxylase) | Potential reduction in this compound formation, impacting the overall secondary metabolite profile. | nih.gov |

Structure-Activity Relationship Studies in this compound Analogs

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. slideshare.net Structure-activity relationship (SAR) studies explore how modifications to the core molecular scaffold affect the compound's efficacy and function. For pyrazinone compounds like this compound, key structural features are crucial for their biological effects, which include antimicrobial and cytotoxic activities. researchgate.nethilarispublisher.com

The hydroxamic acid functional group (-N(OH)C=O) is a critical feature of the aspergillic acid family. researchgate.net This group is a potent metal chelator, particularly for iron (Fe³⁺), leading to the formation of stable metal complexes. researchgate.nethilarispublisher.com The formation of these complexes is often associated with the compound's biological activity. For example, trichoderlates A and B, which are iron and aluminum complexes of this compound, respectively, exhibited significant cytotoxic activities against human cancer cell lines. hilarispublisher.com

SAR studies on related pyrazinone and hydroxamate-containing molecules have provided insights that are likely applicable to this compound analogs:

The Hydroxamate Group: This group is essential for metal chelation and is often indispensable for biological activity. Studies on other hydroxamate-containing inhibitors show that modifications to this group can lead to a significant loss of potency. rsc.org

Ring Substituents: The nature and position of alkyl groups on the pyrazinone ring influence the compound's properties. For instance, the distinction between aspergillic acid and its isomer, neoaspergillic acid, lies in the position of these substituents, which in turn affects their elution behavior in chromatography and potentially their interaction with biological targets. nih.govacs.org

Hydroxylation: The presence of the hydroxyl group at the 1-position (transforming aspergillic acid to this compound) alters the molecule's polarity and its potential for hydrogen bonding, which can modify its biological activity. researchgate.net Some research suggests that aspergillic acid shows more potent inhibitory activities against certain microbes than this compound, indicating that this hydroxylation can sometimes lead to reduced activity. researchgate.net

| Structural Feature/Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Hydroxamic Acid Moiety | Essential for metal chelation (e.g., iron, aluminum) and often critical for cytotoxic and antimicrobial activity. | researchgate.nethilarispublisher.comrsc.org |

| Hydroxylation at the 1-position | Can decrease antimicrobial activity compared to the non-hydroxylated parent compound (aspergillic acid). | researchgate.net |

| Metal Complexation | Formation of metal complexes (e.g., Trichoderlate A & B) can result in significant cytotoxicity against cancer cells. | hilarispublisher.com |

| Alkyl Substituents on Pyrazine (B50134) Ring | Influences molecular properties and biological interactions; isomerism (e.g., neoaspergillic vs. aspergillic) affects activity. | nih.govacs.org |

Ecological and Biotechnological Research Implications

Role of Hydroxyaspergillic Acid in Microbial Ecology

Fungal secondary metabolites are crucial for an organism's ability to adapt and thrive in its ecological niche. researchgate.net this compound, produced by various fungi, including species of Aspergillus and Trichoderma, serves as a key molecule in mediating interactions within complex microbial communities. researchgate.nethilarispublisher.com

In the struggle for resources and survival, fungi deploy a chemical arsenal, and this compound is a component of this defense strategy. hilarispublisher.com As a hydroxamic acid derivative, its structure is closely related to aspergillic acid. This class of compounds is known for its ability to chelate iron, an essential nutrient for most living organisms. nih.gov By binding available iron in the environment, fungi that produce this compound can limit the growth of competing microbes, giving them a competitive advantage. researchgate.netnih.gov This mechanism of iron competition is a well-established strategy in microbial warfare.

Furthermore, secondary metabolites like this compound are considered instruments of biological warfare, produced in response to environmental stimuli to defend against other organisms. hilarispublisher.com The production of such antibiotic compounds is a critical defense mechanism, contributing to the ecological success of the producing fungus. frontiersin.org For instance, the genus Trichoderma, a known producer of this compound and its metal complexes, is widely recognized for its antagonistic capabilities against other fungi. hilarispublisher.com

This compound and its related compounds play a significant role in the interactions between fungi and their host organisms, particularly in pathogenic relationships. The fungus Aspergillus flavus, a pathogen of staple crops like maize, produces a range of secondary metabolites during infection, including this compound. nih.govmdpi.com

Research has focused on the biosynthetic gene cluster responsible for producing aspergillic acid and its derivatives. Studies have shown that this gene cluster is expressed during the early stages of maize kernel infection by A. flavus. nih.gov Crucially, when the biosynthesis of aspergillic acid is experimentally halted, there is a corresponding reduction in fungal growth and the production of other harmful mycotoxins like aflatoxin B1 and cyclopiazonic acid in infected maize kernels. researchgate.netnih.gov This demonstrates that the production of aspergillic acid and its hydroxylated form, this compound, is linked to the fungus's virulence and its ability to successfully colonize the host plant. researchgate.net Fungi can produce a variety of such compounds that may disrupt plant defense responses to facilitate invasion and nutrient acquisition. frontiersin.orgnih.gov

Interspecies Competition and Defense Mechanisms

Biotechnological Applications in Agricultural Research

The ecological roles of this compound have spurred investigations into its potential uses in agriculture, primarily in the development of novel strategies for crop protection.

The antagonistic properties of this compound and the fungi that produce it suggest their potential as biocontrol agents. The genus Trichoderma, for example, is widely used in agriculture to combat various plant pathogens. hilarispublisher.comesciencepress.net The biocontrol activity of Trichoderma is attributed to several mechanisms, including mycoparasitism, competition for nutrients, and the production of antibiotic secondary metabolites. esciencepress.net

This compound and its metal complexes, which have been isolated from Trichoderma species, contribute to this antagonistic profile. hilarispublisher.com The ability of these compounds to inhibit the growth of other microorganisms makes them valuable candidates for developing bio-fungicides. Harnessing the microorganisms that produce these compounds offers an environmentally friendlier alternative to synthetic chemical pesticides for managing plant diseases. researchgate.netimrpress.com

Understanding the molecular interactions between fungal pathogens and their host plants is key to developing effective disease management strategies. The finding that disrupting the aspergillic acid biosynthetic pathway in A. flavus reduces its pathogenicity on maize presents a clear strategy for modulating host-pathogen dynamics. researchgate.netresearchgate.net

This knowledge can be applied in several ways:

Developing Resistant Crop Varieties: Plants could be bred or genetically engineered to recognize and degrade compounds like this compound or to bolster their defenses against the pathways these molecules target.

Targeted Antifungal Agents: The enzymes in the this compound biosynthetic pathway, such as the specific desaturase/hydroxylase that forms the compound, could become targets for new, highly specific fungicides. nih.gov Such agents would disrupt a key virulence factor, rendering the pathogen less harmful.

Manipulating the Microbiome: Introducing non-pathogenic microbes that can outcompete pathogens for resources, perhaps by producing similar iron-chelating compounds, could protect crops from infection.

By elucidating the function of specific secondary metabolites like this compound in pathogenesis, researchers can devise more sophisticated and sustainable approaches to protect important agricultural crops from fungal diseases.

Analytical and Methodological Advancements in Hydroxyaspergillic Acid Research

Chromatographic Separation and Purification Techniques

The isolation of hydroxyaspergillic acid from crude fungal extracts often involves complex mixtures of related metabolites. Chromatographic techniques are essential for obtaining the pure compound required for structural elucidation and bioactivity studies.

Column chromatography, including vacuum liquid chromatography, serves as a fundamental step in the fractionation of fungal extracts to isolate this compound. ijournals.cnresearchgate.net This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase.

High-Performance Liquid Chromatography (HPLC) offers a more refined approach with higher resolution and efficiency for both analytical and preparative purposes. ijournals.cnnih.gov Reversed-phase HPLC, often utilizing a C18 column, is commonly employed. nih.gov This method separates molecules based on their hydrophobicity. The separation is achieved by using a polar mobile phase, often a mixture of water or an aqueous buffer with an organic solvent like acetonitrile (B52724) or methanol. nih.govhplc.eu The precise composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of this compound from other structurally similar compounds in the extract. nih.gov

| Technique | Principle | Typical Application in this compound Research | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | Initial fractionation of crude fungal extracts to enrich for this compound. | ijournals.cnresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase under high pressure. | Final purification of the compound for analysis and quantification. | ijournals.cnnih.gov |

Counter-current distribution (CCD) is a liquid-liquid extraction technique that has proven highly effective in separating compounds with very similar chemical properties. wikipedia.org This method involves partitioning a solute between two immiscible liquid phases through a series of sequential transfers. wikipedia.org Its utility in this compound research was notably demonstrated in the successful separation of this compound from a closely related analogue, muta-aspergillic acid. oup.comtandfonline.com

In a classic example, crude crystalline material obtained from Aspergillus oryzae culture filtrates was subjected to CCD. tandfonline.com A solvent system composed of ethyl acetate (B1210297) and a M/10 citrate (B86180) buffer (pH 6.0) was used in a Craig apparatus. tandfonline.com Through a multi-plate distribution process, researchers were able to resolve the mixture into its constituent components, yielding pure this compound and isolating the new compound, muta-aspergillic acid. tandfonline.comtandfonline.com This separation was crucial for the individual characterization of both molecules.

Column Chromatography and High-Performance Liquid Chromatography (HPLC)

Quantitative Analysis in Complex Biological Matrices

Accurately detecting and quantifying this compound within complex samples like fungal fermentation broths or infected agricultural products is vital for biosynthesis studies and risk assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical tools for the sensitive and specific analysis of secondary metabolites. nih.govsemanticscholar.org This method couples the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. researchgate.net After chromatographic separation, the eluted compounds are ionized and their mass-to-charge ratio is determined, allowing for precise identification.

In research on Aspergillus metabolites, LC-MS/MS is used for the dereplication and structural elucidation of compounds like this compound from culture extracts. ekb.eg The technique provides molecular weight information from the parent ion and structural details from the fragmentation patterns of that ion, which serves as a molecular fingerprint. This high degree of specificity and sensitivity allows for the reliable detection and quantification of this compound, even at low concentrations within a complex biological matrix. nih.govugent.be

Bioassays are essential for identifying and characterizing the biological effects of natural products. For this compound, early research relied on bioassays to guide the fractionation and isolation process. ekb.eg The primary activity reported was its inhibitory effect on the growth of hiochi-bacteria, which are specific spoilage microorganisms in sake. oup.comtandfonline.com

A common method used is the agar (B569324) diffusion or "hole-plate" method, where a solution of the test compound is placed in a well on an agar plate inoculated with the target microorganism. ru.nl The extent of growth inhibition, observed as a clear zone around the well, is proportional to the concentration and activity of the compound. These bioassays were instrumental in discovering that crude extracts contained more than one active substance, leading to the use of techniques like counter-current distribution to isolate both this compound and muta-aspergillic acid. tandfonline.com

| Assay Type | Target Organism | Observed Effect | Reference |

|---|---|---|---|

| Growth Inhibition Assay | Hiochi-bacteria (sake spoilage bacteria) | Inhibition of bacterial growth. | oup.comtandfonline.com |

| Bioassay-guided Fractionation | Various (depending on screening target) | Used to direct the purification of active compounds from a crude extract. | ekb.eg |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Genetic Engineering Approaches for Enhanced Production or Pathway Modification

Advances in molecular biology and genetic engineering have opened new avenues for studying and manipulating the biosynthetic pathways of fungal secondary metabolites. nih.gov These approaches are aimed at understanding the genetic basis of production and potentially increasing the yield of desired compounds. Research into the aspergillic acid family of compounds has benefited significantly from these techniques.

The biosynthetic gene cluster responsible for aspergillic acid production has been identified in Aspergillus species. researchgate.net This has allowed researchers to predict the production of related compounds, such as neoaspergillic acid, in different species. researchgate.net Modern genetic tools like the CRISPR-Cas9 system have been employed to manipulate these gene clusters. acs.org For instance, researchers have successfully deleted key genes within the predicted neoaspergillic acid cluster in Aspergillus melleus to confirm their function in the biosynthetic pathway. acs.org

Furthermore, genetic engineering has been used to enhance the production of these compounds. One strategy involves deleting negative transcriptional regulators. In one study, the deletion of a putative negative regulator, mcrA, in A. melleus led to a significant increase (1.7-fold) in the production of neoaspergillic acid and its hydroxylated analog, neothis compound. acs.org Such strategies overcome the low yields often obtained under standard laboratory conditions and provide a more reliable supply of the compound for further study. researchgate.netacs.org

| Strategy | Target Gene/Cluster | Organism | Outcome | Reference |

|---|---|---|---|---|

| Gene Deletion (CRISPR-Cas9) | Biosynthetic genes (e.g., NRPS-like neaC) | Aspergillus melleus | Validation of the gene cluster's role in neoaspergillic acid biosynthesis. | acs.org |

| Deletion of Negative Regulator | Transcriptional factor mcrA | Aspergillus melleus | Enhanced production of neoaspergillic acid and neothis compound. | acs.org |

| Gene Cluster Mining | Aspergillic acid biosynthetic gene cluster 11 | Aspergillus section Circumdati | Predicted and confirmed the production of neoaspergillic acid instead of aspergillic acid. | researchgate.net |

Gene Knockout and Gene Cluster Manipulation (e.g., CRISPR-Cas9 Systems)

The biosynthesis of this compound in fungi like Aspergillus flavus is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). researchgate.netusda.gov In A. flavus, this is identified as cluster 11. usda.govresearchgate.net Through systematic gene knockout studies, researchers have been able to assign functions to individual genes within this cluster, thereby mapping the biosynthetic pathway from precursor amino acids to the final product. researchgate.net

The core of this pathway involves a nonribosomal peptide synthetase (NRPS)-like enzyme, AsaC, which is believed to be essential for assembling the initial dipeptide scaffold from L-leucine and L-isoleucine. researchgate.netuniprot.org Subsequent modifications by tailoring enzymes yield the final compounds. Gene knockout experiments have been pivotal in confirming the roles of these enzymes. For instance, the deletion of the asaC gene completely halts the production of aspergillic acid and its derivatives, confirming its role as the central enzyme in the pathway. researchgate.net

Another key enzyme, a cytochrome P450 oxidoreductase encoded by the asaD gene, is responsible for an oxidation step that forms the precursor, aspergillic acid. uniprot.org When asaD is knocked out, the fungus accumulates deoxyaspergillic acid, the direct substrate for the AsaD enzyme. researchgate.net The final step in the formation of this compound is catalyzed by a desaturase/hydroxylase enzyme, AsaB. uniprot.orgebi.ac.uk The targeted knockout of the asaB gene results in the abolition of this compound formation, with the accumulation of its immediate precursor, aspergillic acid. researchgate.netebi.ac.uk

While early studies relied on traditional homologous recombination for gene deletion, modern tools like the CRISPR-Cas9 system have streamlined this process, offering higher efficiency and the potential for multiplexed gene editing. acs.orgnih.govnih.gov Although direct reports on using CRISPR-Cas9 specifically for the this compound cluster in A. flavus are emerging, its successful application in manipulating homologous BGCs in related fungi, such as the neoaspergillic acid cluster in Aspergillus melleus, demonstrates its powerful utility. acs.orgacs.org In these studies, CRISPR-Cas9 was used to delete the core NRPS-like gene (neaC) and other tailoring enzymes, confirming their roles in neoaspergillic acid biosynthesis. acs.orgacs.org

Table 1: Effects of Gene Knockouts in the Aspergillus flavus Aspergillic Acid Biosynthetic Gene Cluster

| Gene Knockout | Encoded Enzyme | Effect on Metabolite Production | Reference |

| ΔasaC | Nonribosomal peptide synthetase (NRPS)-like | Abolished production of aspergillic acid and its precursors. | researchgate.net |

| ΔasaD | Cytochrome P450 oxidoreductase | Accumulation of deoxyaspergillic acid; no aspergillic or this compound produced. | researchgate.net |

| ΔasaB | Desaturase/Hydroxylase | Abolished formation of this compound; accumulation of aspergillic acid. | researchgate.netebi.ac.uk |

Metabolic Engineering Strategies for Optimized Biosynthesis

Metabolic engineering aims to rationally modify microbial metabolism to enhance the production of desired compounds like this compound. mdpi.comnih.gov Strategies often involve increasing the supply of precursors, removing metabolic bottlenecks, and eliminating competing pathways.

A primary strategy for optimizing biosynthesis is the overexpression of key pathway genes or the entire biosynthetic gene cluster. By placing the essential genes under the control of strong, inducible promoters, the metabolic flux towards the target compound can be significantly increased.

Another powerful approach is the removal of negative regulatory elements that may suppress the expression of the biosynthetic gene cluster. Fungal secondary metabolite clusters are often tightly regulated and may only be expressed under specific conditions. Deleting transcriptional repressors can lead to constitutive or significantly enhanced production of the target metabolite. For example, in a study on the related compound neoaspergillic acid in A. melleus, researchers targeted and deleted a negative transcriptional regulator known as mcrA. acs.orgacs.org This manipulation resulted in a notable increase in the production of both neoaspergillic acid (1.7-fold increase) and its hydroxylated counterpart, neothis compound (1.6-fold increase). acs.org This strategy holds promise for enhancing this compound yields in A. flavus by targeting homologous regulatory genes.

Furthermore, optimizing the supply of primary metabolite precursors is a cornerstone of metabolic engineering. nih.gov The biosynthesis of this compound depends on the availability of L-leucine and L-isoleucine. uniprot.org Engineering the primary metabolism of the host fungus to overproduce these amino acids could directly boost the production of the final compound. This can be achieved by upregulating key enzymes in the amino acid biosynthetic pathways or by knocking out competing pathways that divert these precursors to other cellular processes.

Future Research Directions and Unanswered Questions in Hydroxyaspergillic Acid Science

Elucidation of Novel Biosynthetic Enzymes and Regulatory Mechanisms

While the core biosynthetic gene cluster for aspergillic acid (cluster 11) has been identified in fungi like Aspergillus flavus, and the enzyme responsible for the final hydroxylation to form hydroxyaspergillic acid is known, the complete enzymatic cascade and its intricate regulatory network are not fully understood. researchgate.netresearchgate.net The conversion of aspergillic acid to this compound is abolished in mutants of the desaturase/hydroxylase gene, confirming its critical role. researchgate.net However, future research must focus on identifying and characterizing other potential tailoring enzymes within the cluster that may contribute to the diversity of aspergillic acid analogs. researchgate.netscienceopen.com

A significant area for exploration is the regulation of the biosynthetic gene cluster. Studies on the related compound neoaspergillic acid have shown that deleting a negative transcriptional regulator, mcrA, in Aspergillus melleus leads to a significant increase in production. acs.org This suggests that similar, and perhaps novel, regulatory elements, including specific transcription factors and signaling pathways, govern this compound synthesis. scienceopen.com Investigating how environmental cues, developmental stages, and quorum-sensing mechanisms influence these regulatory networks is a key unanswered question. nih.gov Elucidating these pathways could not only enhance our fundamental understanding but also provide new targets for controlling mycotoxin production or for overproducing the compound for research. acs.org

Comprehensive Investigation of Ecological Functions and Interactions

The precise ecological role of this compound in the life of the producing fungus remains largely speculative. Its ability to chelate metal ions, particularly iron, is a well-documented characteristic of the parent compound, aspergillic acid, which forms a red-pigmented complex called ferriaspergillin. researchgate.net This suggests a potential function as a siderophore, a molecule used to scavenge iron from the environment, which is a crucial and often limiting nutrient for microbial growth. Further research is needed to confirm if this compound and its own metal complexes play a similar or more specialized role in iron homeostasis. hilarispublisher.com

Beyond metal chelation, the production of aspergillic acid has been linked to fungal development and quorum sensing in A. flavus. nih.gov Its synthesis is upregulated during specific morphological phases, hinting at a role in signaling or defense. Future studies should employ co-culture experiments to investigate how this compound mediates interactions with other microorganisms, such as competing fungi and bacteria, in their natural habitat. mdpi.comnih.gov Understanding its function as a potential antimicrobial agent, a signaling molecule in microbial communities, or a virulence factor in plant pathogenesis will provide a comprehensive picture of its ecological significance. researchgate.netresearchgate.net

Advanced Structural Characterization of Unidentified Derivatives

The aspergillic acid family is chemically diverse. Research has identified several related compounds, including neoaspergillic acid and neothis compound, which are produced by species in Aspergillus section Circumdati. researchgate.netresearchgate.netnih.gov Furthermore, various metal complexes, such as aluminiumneohydroxyaspergillin and ferrineohydroxyaspergillin, have been isolated from co-cultures of marine-derived fungi. hilarispublisher.commdpi.comnih.govresearchgate.net

A significant frontier in this field is the discovery and characterization of as-yet-unidentified derivatives. Fungi often produce a suite of related metabolites, and it is highly probable that other analogs of this compound with unique side-chain modifications or stereochemistry exist. researchgate.net Future research should leverage advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and sophisticated nuclear magnetic resonance (NMR) spectroscopy, coupled with metabolomic profiling of various fungal strains and culture conditions. mdpi.com The structural elucidation of these novel derivatives is paramount, as subtle changes in chemical structure can lead to significant differences in biological activity. mdpi.com

Exploration of Additional Biological Activities in Diverse Research Models

Preliminary studies have revealed that aspergillic acid and its analogs possess a range of biological activities, including antibacterial, antifungal, and antitumoral effects. researchgate.netacs.org For instance, metal complexes of this compound, named trichoderlates A and B, have demonstrated significant cytotoxic activities against human cancer cell lines, including melanocyte and adenocarcinomic lung cancer cells. hilarispublisher.com Neoaspergillic acid has also shown inhibitory effects against both bacteria and human cancer cell lines. researchgate.net

However, these findings are just the beginning. There is a pressing need to conduct systematic and broad-based screening of this compound and its known and newly discovered derivatives in a wide array of research models. This includes testing against a more extensive panel of pathogenic bacteria and fungi, including drug-resistant strains, to better define their antimicrobial spectrum. Furthermore, their potential as anticancer agents should be explored in greater depth using various cancer cell lines and eventually in vivo models to understand their mechanisms of action. Other potential bioactivities, such as antiviral, immunomodulatory, or neuroprotective effects, remain completely unexplored and represent a significant area for future investigation.

Development of Sustainable Production Methods for Research Applications

A major bottleneck limiting the comprehensive study of this compound and its derivatives is the challenge associated with their production, isolation, and purification. researchgate.netacs.org Often, these compounds are produced in low titers under specific and sometimes difficult-to-replicate laboratory conditions, such as in co-cultures or under high-salt stress. researchgate.netacs.org To facilitate the advanced biological and chemical research required, the development of sustainable and scalable production methods is essential.

Future research should focus on metabolic engineering and synthetic biology approaches. frontiersin.orgmdpi.com This includes optimizing fermentation conditions, engineering the host fungus for overexpression of the biosynthetic gene cluster, and heterologous expression of the pathway in more tractable host organisms like Saccharomyces cerevisiae or other well-characterized fungi. helsinki.fi As demonstrated with the upregulation of neoaspergillic acid by deleting the mcrA gene, targeted genetic manipulation holds significant promise for increasing yields. acs.org Developing robust and cost-effective methods for producing these compounds will be critical to supplying the quantities needed for in-depth biological activity screening, structural studies, and further derivatization. mdpi.commdpi.com

Q & A

Q. What analytical techniques are most reliable for identifying hydroxyaspergillic acid in fungal extracts?

this compound (HAA) is best characterized using a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS). In NMR, key signals include a pyrazinone ring proton at δ 7.9 ppm (1H, s) and substituent groups (e.g., isobutyl side chains at δ 0.83–2.62 ppm) . High-resolution MS (ESI) typically shows [M+H]+ peaks at m/z 241 (C₁₂H₂₀O₃N₂), with fragmentation patterns confirming hydroxylation sites . For purity assessment, HPLC with UV detection at λmax 278 nm is recommended, as HAA lacks chromophores in higher wavelengths .

Q. How is this compound biosynthesized in Aspergillus species?

HAA is derived from L-leucine via a non-ribosomal peptide synthetase (NRPS) pathway. In A. flavus, L-leucine undergoes oxidative dimerization to form aspergillic acid, which is subsequently hydroxylated at the C6 position by a cytochrome P450 monooxygenase to yield HAA . Isotopic labeling studies (e.g., ¹³C-tracing) are critical for confirming precursor incorporation and enzymatic steps .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or cytotoxic activities often arise from variations in fungal strain, culture conditions (e.g., media composition), or compound purity. For example, A. flavus grown in Czapek-Dox broth produces HAA at 0.2–1.8 mg/L, while media supplemented with valine/isoleucine alters yields and derivatives . To mitigate contradictions:

- Standardize bioassays using purified HAA (≥95% purity via HPLC) .

- Include positive controls (e.g., aflatoxin B1 for cytotoxicity comparisons) .

- Report minimal inhibitory concentrations (MICs) with ATCC reference strains .

Q. How does this compound’s structure influence its metal-chelating properties?

The pyrazine-1-oxide core and hydroxyl groups enable HAA to form stable complexes with Fe³⁺ and other transition metals. Computational studies (DFT) reveal that the C2-hydroxyl and N-oxide groups contribute to a binding energy of −285 kJ/mol for Fe³⁺, which is critical for its role in iron sequestration . Experimental validation via UV-Vis titration shows a λshift from 278 nm to 320 nm upon Fe³⁺ binding .

Q. What experimental designs optimize this compound production in submerged fermentation?

A factorial design varying carbon/nitrogen sources and trace metals is recommended. Key parameters:

- Media optimization : Sucrose (40 g/L) and ammonium nitrate (5 g/L) enhance HAA yields in A. flavus by 30% compared to glucose .

- pH control : Maintain pH 6.5–7.0 to stabilize the NRPS enzyme activity .

- Analytical workflow : Use LC-MS/MS for real-time monitoring of HAA and intermediates .

Methodological Guidance

Q. How should researchers address clustered data in studies comparing this compound derivatives?

Clustered data (e.g., multiple observations per fungal strain) require mixed-effects models to account for intra-group variability. For example, use a linear model with random intercepts for strain ID when analyzing bioactivity across derivatives . Report adjusted p-values (Benjamini-Hochberg correction) to minimize false discoveries .

Q. What protocols ensure reproducibility in isolating this compound from complex matrices?

- Extraction : Use ethyl acetate (3× volume) at pH 3.0 for optimal recovery .

- Purification : Sequential chromatography on silica gel (hexane:EtOAc, 3:7) and Sephadex LH-20 .

- Crystallization : Recrystallize from methanol:water (8:2) to obtain needle-like crystals .

Data Presentation Standards

Q. How should spectral data for this compound be reported to meet journal guidelines?

- NMR : Provide ¹H (500 MHz) and ¹³C (125 MHz) spectra in CD₃OD, noting coupling constants (e.g., J = 6.5 Hz for isobutyl protons) .

- MS : Include ESI(+) spectra with isotopic patterns and collision-induced dissociation (CID) fragments .

- Crystallography : Deposit .cif files in the Cambridge Structural Database (CSD) for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.